molecular formula C13H16N2O B1353694 1-Cinnamoylpiperazine CAS No. 55486-27-6

1-Cinnamoylpiperazine

Cat. No.: B1353694
CAS No.: 55486-27-6
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Description

1-Cinnamoylpiperazine is an organic compound characterized by the presence of a cinnamoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cinnamoylpiperazine can be synthesized through various methods. One common approach involves the reaction of cinnamoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Cinnamoyl chloride+PiperazineThis compound+HCl\text{Cinnamoyl chloride} + \text{Piperazine} \rightarrow \text{this compound} + \text{HCl} Cinnamoyl chloride+Piperazine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cinnamoylpiperazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can yield the corresponding amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperazine derivatives with reduced cinnamoyl groups.

    Substitution: Various substituted piperazine derivatives depending on the substituents used.

Scientific Research Applications

1-Cinnamoylpiperazine has been explored for its potential in various fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Cinnamoylpiperidine: Similar structure but with a piperidine ring instead of piperazine.

    Cinnamoylmorpholine: Contains a morpholine ring.

    N-Arylpiperazine derivatives: Various substitutions on the piperazine ring.

Uniqueness

1-Cinnamoylpiperazine is unique due to its specific combination of the cinnamoyl group and piperazine ring, which imparts distinct biological activities and chemical reactivity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-27-6, 84935-37-5
Record name 55486-27-6
Source DTP/NCI
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Record name 84935-37-5
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Synthesis routes and methods I

Procedure details

1-Cinnamoyl-4-formylpiperazine (1.22 g) was dissolved in chloroform (8 mL), and the atmosphere was purged with nitrogen. Under stirring of the solution in an ice-water bath, a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added thereto. The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour. Further, under stirring of the mixture in an ice-water bath, the same liquid mixture as described above (concentrated hydrochloric acid—methanol mixture) (4 mL) was added thereto, and the resultant mixture was stirred in a water bath for 6 hours at 60° C. The solvents were removed under reduced pressure, and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate layer was removed, and pH of the water layer was adjusted to 8 to 9 with saturated sodium hydrogencarbonate solution, followed by extraction twice with chloroform. The chloroform layers were combined and dried over sodium sulfate anhydrate. The solvent was removed under reduced pressure, to thereby yield 1.14 g of the product of interest as a colorless oil. The product was employed in the next step in a crude form.
Name
1-Cinnamoyl-4-formylpiperazine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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